molecular formula C19H17ClN2S2 B2366445 (1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride CAS No. 1274948-07-0

(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride

Cat. No.: B2366445
CAS No.: 1274948-07-0
M. Wt: 372.93
InChI Key: YTMJJPWXGVSOPP-AYJQPYAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride is a useful research compound. Its molecular formula is C19H17ClN2S2 and its molecular weight is 372.93. The purity is usually 95%.
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Biological Activity

(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H17ClN2S2
  • Molar Mass : 372.93 g/mol
    These properties suggest a complex structure conducive to various interactions within biological systems .

Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. A study on related thiophene derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of electron-withdrawing groups in the structure enhances this activity by stabilizing the compound’s interaction with bacterial targets.

Anticancer Activity

The compound's structural features may also contribute to anticancer activity. Compounds containing thiophene and indole derivatives have been studied for their ability to inhibit protein interactions involved in cancer progression, such as Pin1 inhibitors . These findings highlight the potential for this compound in cancer therapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene-containing compounds. Key observations include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances bioactivity by improving binding affinity to biological targets.
  • Hydrophobic Substituents : Introducing hydrophobic groups can increase membrane permeability, thereby enhancing efficacy against intracellular pathogens .
ModificationEffect on Activity
Electron-withdrawing group at ortho positionIncreases potency against viral strains
Hydrophobic substitution at indole positionEnhances bioavailability and efficacy

Case Study 1: Antiviral Activity

A study focusing on thiazole derivatives demonstrated that compounds with specific substitutions exhibited high anti-HCV potency. The research emphasized the importance of structural modifications in enhancing antiviral efficacy, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .

Case Study 2: Anticancer Applications

Another investigation into related compounds revealed their potential as Pin1 inhibitors, which are valuable in cancer therapy. The study outlined how structural variations influenced the inhibitory activity against Pin1, indicating that this compound might similarly affect cancer-related pathways .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(thiophen-2-ylmethylimino)inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S2.ClH/c1-2-8-17-16(7-1)18(20-12-14-5-3-9-22-14)11-19(17)21-13-15-6-4-10-23-15;/h1-11,20H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAOGDUAQODTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=NCC3=CC=CS3)NCC4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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